![molecular formula C19H18FN3O B2484682 3-Fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile CAS No. 2329065-46-3](/img/structure/B2484682.png)

3-Fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

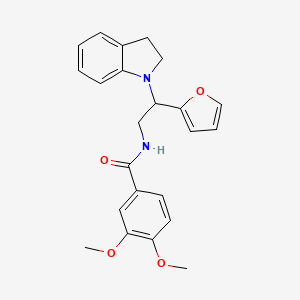

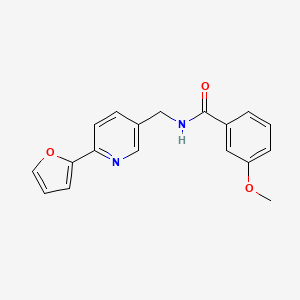

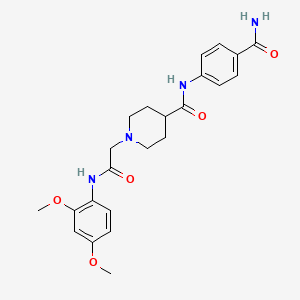

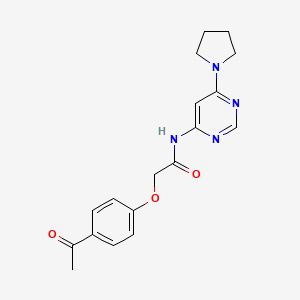

The compound "3-Fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile" is of interest for its potential applications in various fields of chemistry and biology. Research has been conducted on similar compounds to understand their synthesis, structure, and properties.

Synthesis Analysis

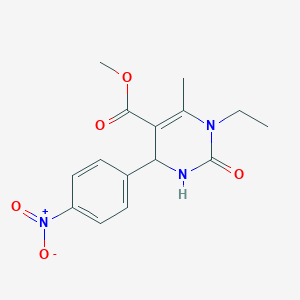

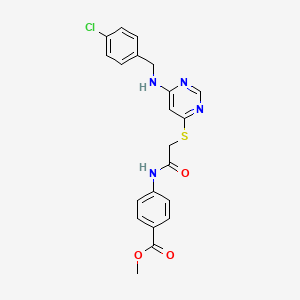

The synthesis of structurally related compounds involves multiple steps, including the formation of specific diazatricyclo frameworks and fluoro-benzonitrile moieties. For example, the synthesis of 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles has been reported to explore their potential as androgen receptor antagonists, highlighting the complexity and potential of similar synthetic pathways (Xiao et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Diazatricyclo Derivatives : A study outlines the synthesis of a sparteine surrogate, demonstrating the potential of diazatricyclo derivatives in asymmetric synthesis and highlighting their utility in organic chemistry, particularly in the context of organolithium reagents, magnesium, copper, and palladium-mediated reactions (Dixon et al., 2006).

- Hantzsch Synthesis Adaptations : Research demonstrates the formation of oxygen-bridged heterocycles in the Hantzsch synthesis, indicating the versatility of diazatricyclo derivatives in forming complex heterocyclic structures, which could be applied to the synthesis of pharmaceuticals and materials science (Svetlik et al., 1988).

- Androgen Receptor Antagonists : A novel series of compounds including diazatricyclo derivatives were synthesized and investigated as androgen receptor antagonists, showing potent activity both in vitro and in vivo, suggesting potential therapeutic applications in prostate cancer treatment (Xiao et al., 2010).

Biomedical Applications

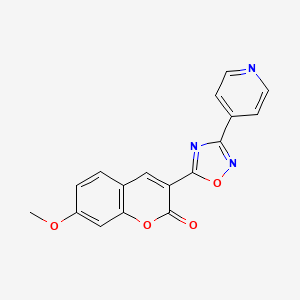

- Radiosynthesis for Imaging : The compound's structural analogs were used in the development of PET tracers for imaging AMPA receptors, demonstrating the utility of fluorinated derivatives in neuroimaging and the potential for studying neurological disorders (Yuan et al., 2016).

Methodological Advancements

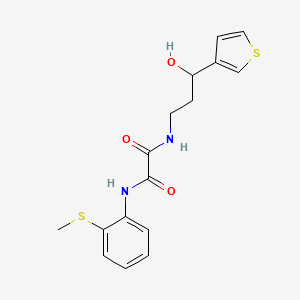

- Microwave-Induced Synthesis : Studies have explored microwave-induced synthesis techniques for fluorobenzamides, including thiazole and thiazolidine derivatives, showcasing advancements in synthesis methodologies that could be applicable to the efficient and rapid synthesis of complex molecules, including those with diazatricyclo structures (Desai et al., 2013).

properties

IUPAC Name |

3-fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O/c20-17-7-13(8-21)4-5-15(17)11-22-9-14-6-16(12-22)18-2-1-3-19(24)23(18)10-14/h1-5,7,14,16H,6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCSZAUFXWPYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=C(C=C(C=C4)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)

![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)

![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)